4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC11279546
Molecular Formula: C21H23ClN2O4
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23ClN2O4 |
|---|---|
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-(furan-2-ylmethyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C21H23ClN2O4/c22-17-5-3-16(4-6-17)21(27)7-9-23(10-8-21)20(26)15-12-19(25)24(13-15)14-18-2-1-11-28-18/h1-6,11,15,27H,7-10,12-14H2 |
| Standard InChI Key | UTVOCTBBLBZACF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CC(=O)N(C3)CC4=CC=CO4 |
| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CC(=O)N(C3)CC4=CC=CO4 |
Introduction
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one is a complex organic compound featuring a unique combination of structural elements, including a piperidine moiety, a chlorophenyl group, and a furan-2-ylmethyl substituent attached to a pyrrolidin-2-one ring. This compound is of interest in medicinal chemistry due to its potential biological activity.
Synthesis and Chemical Reactions
The synthesis of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one typically involves multiple steps, including acylation and condensation reactions. These reactions are conducted under controlled conditions to optimize yield and purity. The use of appropriate solvents, catalysts, and temperature control is crucial for successful synthesis.
Biological Activity and Potential Applications
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit activity against various biological targets. The presence of a chlorophenyl group and a hydroxypiperidine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in inflammatory pathways.
Analytical Techniques for Characterization
Characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity. These methods are essential for ensuring that the synthesized compound meets the required standards for further research.
Comparison with Similar Compounds
| Compound Name | Structure Features | Primary Use |
|---|---|---|
| Haloperidol | Piperidine-based | Antipsychotic |
| Loperamide | Piperidine + Phenol | Antidiarrheal |
| Bupropion | Piperazine + Ketone | Antidepressant |
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one differs from these compounds due to its unique combination of functional groups, which may allow for tailored interactions with multiple biological targets.
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